REACTION_CXSMILES
|
[CH:1]1(C(C2C3C=CC=CC=3C3C2=CC=CC=3)(C)CCC=C)[CH:5]=[CH:4][CH:3]=[CH:2]1.[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4:29]>Cl[SiH](C)C.[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[CH-:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH-:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[Zr+2:29] |f:1.2.3.4.5,7.8.9,10.11.12|
|
Name
|
bridged ligand
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
vinyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-cyclopentadienyl-5-(9-fluorenyl)-1-hexene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CC=C1)C(CCC=C)(C)C1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
solid
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]
|
Name
|
metallocene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
34A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl[SiH](C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
catalyst
|
Smiles
|
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
a reaction mixture stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated in a vacuum
|
Type
|
CUSTOM
|
Details
|
A white solid was recovered which
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
zirconocene
|
Type
|
product
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |